An In-depth Technical Guide to 2-(4-Nitro-1H-imidazol-1-yl)ethanol: Molecular Structure, Synthesis, and Significance
An In-depth Technical Guide to 2-(4-Nitro-1H-imidazol-1-yl)ethanol: Molecular Structure, Synthesis, and Significance
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(4-Nitro-1H-imidazol-1-yl)ethanol, a molecule of significant interest in pharmaceutical sciences, primarily recognized as a process-related impurity of the widely used antibiotic and antiprotozoal drug, metronidazole. This document delves into the fundamental molecular characteristics, including its structure and chemical formula, and presents a detailed, field-proven perspective on its synthesis, structural elucidation, and biological relevance. By synthesizing technical data with practical insights, this guide serves as a critical resource for professionals engaged in drug discovery, development, and quality control, offering a thorough understanding of this important nitroimidazole derivative.
Introduction: The Significance of a Seemingly Minor Component
In the landscape of pharmaceutical manufacturing and drug development, the characterization of impurities is not merely a regulatory hurdle but a scientific imperative. These entities, even in trace amounts, can have profound implications for the safety, efficacy, and stability of an active pharmaceutical ingredient (API). 2-(4-Nitro-1H-imidazol-1-yl)ethanol, systematically designated as Metronidazole Impurity C by various pharmacopeias, stands as a pertinent example of this principle.[1][2] Its structural relationship to metronidazole, a cornerstone in the treatment of anaerobic bacterial and protozoal infections, necessitates a thorough understanding of its chemical and biological properties.[3] This guide provides an in-depth exploration of this molecule, from its foundational chemistry to its practical implications in a pharmaceutical context.
Chemical Identity and Physicochemical Properties
2-(4-Nitro-1H-imidazol-1-yl)ethanol is a heterocyclic compound featuring a nitro-substituted imidazole ring N-alkylated with an ethanol group.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇N₃O₃ | [4] |
| Molecular Weight | 157.13 g/mol | [4] |
| CAS Number | 5006-69-9 | [5] |
| Appearance | White to yellow solid | [5] |
| Solubility | Soluble in chloroform, dichloromethane, dimethyl sulfoxide, and ethyl acetate. | [6] |
Molecular Structure:
The core of the molecule is a 4-nitroimidazole ring. The nitro group at the C4 position is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the imidazole ring. The ethanol substituent is attached to the N1 position of the imidazole ring.
Caption: 2D Molecular Structure of 2-(4-Nitro-1H-imidazol-1-yl)ethanol
Synthesis and Purification
The synthesis of 2-(4-Nitro-1H-imidazol-1-yl)ethanol is typically achieved through the N-alkylation of 4-nitroimidazole. This reaction is a cornerstone of heterocyclic chemistry, and its efficiency is governed by the choice of alkylating agent, base, and solvent.
General Synthetic Approach: N-Alkylation
The most direct route involves the reaction of 4-nitroimidazole with a suitable 2-carbon electrophile bearing a hydroxyl group or a precursor. A common and effective method is the reaction with a 2-haloethanol, such as 2-bromoethanol, in the presence of a base.
Caption: General Synthetic Scheme for 2-(4-Nitro-1H-imidazol-1-yl)ethanol
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure based on established methods for the N-alkylation of nitroimidazoles.[7][8][9]
Materials:
-
4-Nitroimidazole
-
2-Bromoethanol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-nitroimidazole (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5-2 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the imidazolide anion.
-
Add 2-bromoethanol (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(4-Nitro-1H-imidazol-1-yl)ethanol.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A moderately strong base is required to deprotonate the imidazole N-H, rendering the nitrogen nucleophilic. Potassium carbonate is a common choice due to its efficacy, ease of handling, and insolubility in many organic solvents, which simplifies workup.
-
Solvent (DMF): A polar aprotic solvent like DMF is ideal as it effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving the imidazolide anion more reactive.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.
Structural Elucidation: A Predictive Approach
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 (imidazole) | ~8.5 | s | - | Deshielded by the adjacent nitrogen and the electron-withdrawing nitro group. |
| H-5 (imidazole) | ~8.0 | s | - | Less deshielded than H-2 but still in the aromatic region and influenced by the nitro group. |
| -CH₂- (N-CH₂) | ~4.4 | t | ~5-6 | Adjacent to the imidazole nitrogen, deshielded. Coupled to the -CH₂OH protons. |
| -CH₂- (CH₂-OH) | ~3.7 | t | ~5-6 | Adjacent to the hydroxyl group. Coupled to the N-CH₂ protons. |
| -OH | ~5.0 | t | ~5-6 | Exchangeable proton, chemical shift can vary. Coupled to the adjacent CH₂ protons. |
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-4 (imidazole) | ~147 | Carbon bearing the nitro group, significantly deshielded. |
| C-2 (imidazole) | ~138 | Deshielded due to two adjacent nitrogen atoms. |
| C-5 (imidazole) | ~122 | Less deshielded than C-2. |
| -CH₂- (CH₂-OH) | ~60 | Typical chemical shift for a carbon attached to a hydroxyl group. |
| -CH₂- (N-CH₂) | ~48 | Carbon attached to the imidazole nitrogen. |
Predicted Mass Spectrometry (MS) Data
-
Electron Impact (EI): The molecular ion peak (M⁺) would be expected at m/z = 157. Key fragmentation patterns would likely involve the loss of the hydroxyl group (-OH, m/z 140), the loss of the entire ethanol side chain, and fragmentation of the nitro group (-NO₂, m/z 111).
-
Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z = 158.
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale |
| O-H stretch | 3200-3500 (broad) | Characteristic of the hydroxyl group. |
| C-H stretch (aromatic) | 3100-3200 | Imidazole ring C-H bonds. |
| C-H stretch (aliphatic) | 2850-3000 | Ethanol side chain C-H bonds. |
| N-O stretch (nitro) | 1500-1550 (asymmetric) and 1300-1350 (symmetric) | Strong absorptions characteristic of the nitro group. |
| C=N and C=C stretch | 1400-1600 | Imidazole ring vibrations. |
Biological Significance and Implications in Drug Development
The primary significance of 2-(4-Nitro-1H-imidazol-1-yl)ethanol in the pharmaceutical industry stems from its classification as an impurity of metronidazole.[7] The control of impurities is a critical aspect of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide.
Role as a Metronidazole Impurity
The synthesis of metronidazole involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide or a similar reagent.[8] The presence of 4-nitroimidazole as a starting material impurity or its formation as a side product can lead to the corresponding N-alkylation, resulting in the formation of 2-(4-Nitro-1H-imidazol-1-yl)ethanol. Its presence in the final API must be carefully monitored and controlled to ensure the safety and efficacy of the drug product.
Potential Biological Activity
While specific studies on the biological activity of 2-(4-Nitro-1H-imidazol-1-yl)ethanol are limited, its structural features suggest the potential for biological activity. The nitroimidazole scaffold is a well-known pharmacophore responsible for the antimicrobial and antiprotozoal effects of drugs like metronidazole.[][12] The mechanism of action of nitroimidazoles involves the reduction of the nitro group within anaerobic organisms to form cytotoxic radical anions that damage DNA and other macromolecules.[] It is plausible that 2-(4-Nitro-1H-imidazol-1-yl)ethanol could exhibit similar, albeit likely less potent, activity.
Toxicological Considerations
The toxicological profile of any pharmaceutical impurity is of paramount concern. Metronidazole itself has been shown to be carcinogenic in some animal studies, and there are concerns about its potential mutagenicity.[13] Therefore, any structurally related impurity must be carefully evaluated for its own toxicological potential. The presence of the nitroaromatic moiety in 2-(4-Nitro-1H-imidazol-1-yl)ethanol warrants a thorough toxicological assessment as part of the overall safety profile of metronidazole.
Conclusion
2-(4-Nitro-1H-imidazol-1-yl)ethanol, while often viewed through the lens of being a pharmaceutical impurity, is a molecule with a rich chemical character and potential biological relevance. A comprehensive understanding of its synthesis, structure, and properties is essential for drug development professionals to ensure the quality, safety, and efficacy of metronidazole-containing drug products. This guide has provided a detailed, technically grounded overview to aid researchers and scientists in their work with this important nitroimidazole derivative.
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